molecular formula C30H31N3O3 B4266007 N-(1-benzyl-4-piperidinyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide

N-(1-benzyl-4-piperidinyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide

Cat. No. B4266007
M. Wt: 481.6 g/mol
InChI Key: IRFBAJIFLNEZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-4-piperidinyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMTQ-Bzl-NP and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of DMTQ-Bzl-NP is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the replication of cancer cells and viruses. DMTQ-Bzl-NP has also been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMTQ-Bzl-NP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the replication of cancer cells and viruses. DMTQ-Bzl-NP has also been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells. Additionally, DMTQ-Bzl-NP has been shown to have antioxidant properties and has been studied for its potential use as an antioxidant.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMTQ-Bzl-NP in lab experiments is its potential therapeutic applications. DMTQ-Bzl-NP has been shown to have anticancer and antiviral properties and has been studied as a potential therapeutic agent for the treatment of cancer and HIV. Additionally, DMTQ-Bzl-NP has been shown to have antioxidant properties and has been studied for its potential use as an antioxidant.
One of the limitations of using DMTQ-Bzl-NP in lab experiments is its limited availability. The synthesis of DMTQ-Bzl-NP is a multistep process that involves the reaction of several chemicals, which can be time-consuming and expensive. Additionally, the exact mechanism of action of DMTQ-Bzl-NP is not fully understood, which can make it difficult to study its effects in lab experiments.

Future Directions

There are several future directions for the study of DMTQ-Bzl-NP. One potential direction is the further study of its potential therapeutic applications. DMTQ-Bzl-NP has been shown to have anticancer and antiviral properties and has been studied as a potential therapeutic agent for the treatment of cancer and HIV. Additionally, DMTQ-Bzl-NP has been shown to have antioxidant properties and has been studied for its potential use as an antioxidant.
Another potential direction is the further study of the mechanism of action of DMTQ-Bzl-NP. The exact mechanism of action of DMTQ-Bzl-NP is not fully understood, and further research is needed to fully understand its effects.
Conclusion:
In conclusion, DMTQ-Bzl-NP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its biochemical and physiological effects and has been shown to have anticancer, antiviral, and antioxidant properties. While there are limitations to using DMTQ-Bzl-NP in lab experiments, there are several future directions for its study, including the further study of its potential therapeutic applications and the mechanism of action.

Scientific Research Applications

DMTQ-Bzl-NP has been extensively studied for its potential applications in various fields. It has been shown to have anticancer properties and has been studied as a potential therapeutic agent for the treatment of cancer. DMTQ-Bzl-NP has also been studied for its potential use as an antiviral agent. It has been shown to inhibit the replication of the human immunodeficiency virus (HIV) and has been studied as a potential therapeutic agent for the treatment of HIV.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O3/c1-35-23-12-13-29(36-2)26(18-23)28-19-25(24-10-6-7-11-27(24)32-28)30(34)31-22-14-16-33(17-15-22)20-21-8-4-3-5-9-21/h3-13,18-19,22H,14-17,20H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFBAJIFLNEZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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